molecular formula C17H14BrNO3S B2838611 2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide CAS No. 2034490-29-2

2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide

Cat. No.: B2838611
CAS No.: 2034490-29-2
M. Wt: 392.27
InChI Key: HBNNHCLOELOLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromo group, a hydroxyethyl group, and a thiophen-furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Hydroxyethyl Group: This step involves the reaction of the benzamide with an appropriate hydroxyethylating agent, such as ethylene oxide or ethylene carbonate, under basic conditions.

    Thiophen-Furan Moiety Introduction: The thiophen-furan moiety can be introduced through a series of coupling reactions, often involving Suzuki or Stille coupling reactions, using palladium catalysts and appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl group (e.g., ketone or aldehyde).

    Reduction: Formation of the corresponding hydrogenated product.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.

    Materials Science: The thiophen-furan moiety makes it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions due to its unique structural features.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the bromo group and the hydroxyethyl group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-hydroxyethyl)benzamide: Lacks the thiophen-furan moiety, making it less versatile in electronic applications.

    N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide: Lacks the bromo group, which may reduce its reactivity in certain chemical reactions.

    2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide, potentially altering its biological activity.

Uniqueness

2-bromo-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is unique due to the combination of its bromo, hydroxyethyl, and thiophen-furan moieties. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(22-16)11-7-8-23-10-11/h1-8,10,14,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNNHCLOELOLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.